Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 150535-14-1
VCID: VC8076015
InChI: InChI=1S/C11H13NO2/c1-14-11(13)7-9-6-8-4-2-3-5-10(8)12-9/h2-5,9,12H,6-7H2,1H3
SMILES: COC(=O)CC1CC2=CC=CC=C2N1
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate

CAS No.: 150535-14-1

Cat. No.: VC8076015

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate - 150535-14-1

Specification

CAS No. 150535-14-1
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate
Standard InChI InChI=1S/C11H13NO2/c1-14-11(13)7-9-6-8-4-2-3-5-10(8)12-9/h2-5,9,12H,6-7H2,1H3
Standard InChI Key IAINXEYLEMFBPF-UHFFFAOYSA-N
SMILES COC(=O)CC1CC2=CC=CC=C2N1
Canonical SMILES COC(=O)CC1CC2=CC=CC=C2N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate has the molecular formula C11H13NO2\text{C}_{11}\text{H}_{13}\text{NO}_{2} and a molecular weight of 191.2264 g/mol . The indoline core (2,3-dihydro-1H-indole) features a six-membered benzene ring fused to a five-membered nitrogen-containing ring, with the acetate group (-OCOCH3_3) attached via a methylene bridge at the 2-position. The planar aromatic system and electron-rich nitrogen atom contribute to its reactivity in electrophilic substitution and cycloaddition reactions.

Spectral and Physical Characteristics

Key spectral data include:

  • 1^1H NMR: Signals for the indoline protons (δ 6.8–7.2 ppm, aromatic), methylene groups (δ 2.8–3.5 ppm), and methoxy group (δ 3.6–3.8 ppm).

  • IR: Stretching vibrations at ~1740 cm1^{-1} (ester C=O) and ~3400 cm1^{-1} (N-H).

Physical properties:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in MeCN, DMSO, EtOEt
Storage ConditionsStable at RT for 1 month

The compound’s moderate polarity allows dissolution in common organic solvents, facilitating its use in synthetic protocols .

Synthesis and Reaction Pathways

Primary Synthetic Routes

A notable method involves the base-mediated reaction of 2-indolylmethyl acetates with α-amino acid methyl esters. Under anhydrous MeCN at 120°C, potassium carbonate promotes the in situ generation of a 2-methide-2H-indole intermediate, which undergoes Michael addition and cyclization to yield pyrazinoindolone derivatives . While this pathway primarily targets fused heterocycles, it highlights the reactivity of indole acetates in cascade reactions.

For Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate itself, a plausible synthesis involves:

  • Indoline Preparation: Hydrogenation of indole derivatives to form 2,3-dihydro-1H-indole.

  • Acetylation: Reaction with methyl bromoacetate in the presence of a base (e.g., K2_2CO3_3) to install the acetate group.

Optimization and Side Reactions

Reaction optimization studies reveal challenges in minimizing side products. For example, in related syntheses, aza-Michael additions can lead to dimerization products (e.g., compound 8a in ), reducing yields. Typical conditions involve:

  • Solvent: MeCN or DMF

  • Temperature: 80–120°C

  • Catalyst: K2_2CO3_3 or DBU

Yields for analogous compounds range from 51% to 75%, depending on substituents and reaction time .

Applications in Pharmaceutical and Materials Chemistry

Material Science Applications

The compound’s aromatic system and ester functionality make it a candidate for:

  • Liquid Crystals: As a mesogenic core for self-assembling materials.

  • Polymer Additives: Enhancing thermal stability in polyesters.

ParameterSpecification
Short-term StorageRoom temperature (1 month)
Long-term Storage-20°C (6 months)
Solution StabilityAvoid repeated freeze-thaw cycles

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